2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide
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Overview
Description
2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is a complex organic compound that features a quinazolinone core, a benzodioxin moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization.
Coupling Reactions: The benzodioxin moiety is then coupled with the quinazolinone core using appropriate linkers and reagents such as carbodiimides.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the benzodioxin moiety.
Reduction Products: Reduced forms of the quinazolinone core.
Substitution Products: Substituted acetamide derivatives.
Scientific Research Applications
2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Similar in structure but lacks the quinazolinone core.
1,4-Benzodioxan-2-methanol: Contains the benzodioxin moiety but differs in functional groups.
1,4-Benzodioxin-2-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
2-[4-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide is unique due to its combination of the quinazolinone core, benzodioxin moiety, and acetamide group, which confer specific biological activities and chemical properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O6/c1-28-24(32)14-17-6-9-19(10-7-17)31-26(34)20-4-2-3-5-21(20)30(27(31)35)16-25(33)29-18-8-11-22-23(15-18)37-13-12-36-22/h2-11,15H,12-14,16H2,1H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPZJXWEAHUGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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